4,4'-Diamino-[1,1'-biphenyl]-3,3'-dicarbonitrile
Overview
Description
4,4’-Diamino-[1,1’-biphenyl]-3,3’-dicarbonitrile is an organic compound with the molecular formula C14H10N4 This compound is characterized by the presence of two amino groups and two nitrile groups attached to a biphenyl structure It is a derivative of biphenyl, which is a common structural motif in organic chemistry
Mechanism of Action
Target of Action
Similar compounds such as 4,4’-diamino-[1,1’-biphenyl]-2,2’-disulfonic acid have been used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff , suggesting a broad range of potential targets.
Mode of Action
A related compound, 4,4’-diamino-[1,1’-biphenyl]-3,3’-dicarboxylic acid, has been used in the fabrication of a carboxyl-containing covalent organic framework (cof-cooh), which displays good adsorption performance on congo red (cr) through hydrogen bonds and π–π stacking interactions .
Biochemical Pathways
It’s worth noting that similar compounds have been used in the synthesis of various organic compounds, suggesting that they may interact with a wide range of biochemical pathways .
Result of Action
Similar compounds have been used in the synthesis of various organic compounds, suggesting that they may have a wide range of potential effects .
Action Environment
Similar compounds have been used in various environments, suggesting that they may be stable under a range of conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Diamino-[1,1’-biphenyl]-3,3’-dicarbonitrile typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated to form 4,4’-dinitrobiphenyl.
Reduction: The nitro groups in 4,4’-dinitrobiphenyl are reduced to amino groups, resulting in the formation of 4,4’-diaminobiphenyl.
Cyanation: The amino groups are then converted to nitrile groups through a cyanation reaction, yielding 4,4’-Diamino-[1,1’-biphenyl]-3,3’-dicarbonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times.
Types of Reactions:
Oxidation: The amino groups in 4,4’-Diamino-[1,1’-biphenyl]-3,3’-dicarbonitrile can undergo oxidation to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile groups can be reduced to primary amines under suitable conditions.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of acylated or alkylated derivatives.
Scientific Research Applications
4,4’-Diamino-[1,1’-biphenyl]-3,3’-dicarbonitrile has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and advanced materials due to its rigid biphenyl structure.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Organic Electronics: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Catalysis: Acts as a ligand in coordination chemistry for the development of catalysts.
Comparison with Similar Compounds
- 4,4’-Diamino-[1,1’-biphenyl]-3,3’-diol
- 4,4’-Diamino-[1,1’-biphenyl]-3,3’-disulfonic acid
- 4,4’-Diamino-[1,1’-biphenyl]-3,3’-dicarboxylic acid
Comparison:
- 4,4’-Diamino-[1,1’-biphenyl]-3,3’-diol: Contains hydroxyl groups instead of nitrile groups, making it more hydrophilic.
- 4,4’-Diamino-[1,1’-biphenyl]-3,3’-disulfonic acid: Contains sulfonic acid groups, which enhance its solubility in water and its use in dye chemistry.
- 4,4’-Diamino-[1,1’-biphenyl]-3,3’-dicarboxylic acid: Contains carboxylic acid groups, making it useful in polymer chemistry for the synthesis of polyamides and polyesters.
4,4’-Diamino-[1,1’-biphenyl]-3,3’-dicarbonitrile stands out due to its nitrile groups, which provide unique reactivity and potential for diverse applications in materials science and pharmaceuticals.
Properties
IUPAC Name |
2-amino-5-(4-amino-3-cyanophenyl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c15-7-11-5-9(1-3-13(11)17)10-2-4-14(18)12(6-10)8-16/h1-6H,17-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLDSUFCRNXZNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)C#N)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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